REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].Cl(O)(=O)(=O)=O.OO.[CH3:19][OH:20]>[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([OH:11])[C:3]=1[C:4]([O:20][CH3:19])=[O:5] |f:4.5.6.7.8.9.10|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)Cl)O
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Name
|
|
Quantity
|
125 mL
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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1.47 mL
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Type
|
reactant
|
Smiles
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Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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11.9 mL
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Type
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reactant
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Smiles
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OO
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Name
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|
Quantity
|
0.19 g
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Type
|
catalyst
|
Smiles
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[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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This solution was stirred until the catalyst
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Type
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DISSOLUTION
|
Details
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was dissolved
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Type
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CUSTOM
|
Details
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resulting in a clear orange solution, which
|
Type
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STIRRING
|
Details
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stir overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
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The solution was concentrated under vacuum
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Type
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DISSOLUTION
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Details
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the residue dissolved in ethyl acetate
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was washed with aqueous sodium bicarbonate and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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FILTRATION
|
Details
|
The residue was filtered through a silica gel plug with 10% ethyl acetate in hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC(=C1)Cl)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |